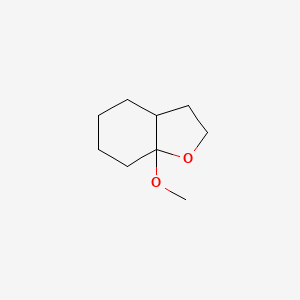![molecular formula C10H19N B14396354 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-42-9](/img/structure/B14396354.png)
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound with a complex structure that includes a cyclopenta[b]pyrrole ring system
Métodos De Preparación
The synthesis of 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This reaction can be conducted under neutral or weakly acidic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Biology: This compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and pathways, leading to the observed effects.
Comparación Con Compuestos Similares
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as pyrrole and imidazole . While pyrrole and imidazole are also nitrogen-containing heterocycles, this compound has a more complex structure with additional methyl groups and a fused ring system. This uniqueness gives it distinct chemical and physical properties, making it valuable for specific applications.
Similar compounds include:
- Pyrrole
- Imidazole
- Pyridine
- Pyrimidine
These compounds share some structural similarities but differ in their specific arrangements of atoms and functional groups, leading to different reactivities and applications.
Propiedades
Número CAS |
87390-42-9 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1,6,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-4-5-9-6-7-11(3)10(8,9)2/h8-9H,4-7H2,1-3H3 |
Clave InChI |
URINTEJKQNOWLO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C1(N(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
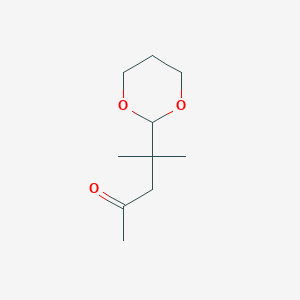
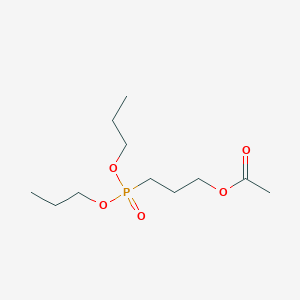

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
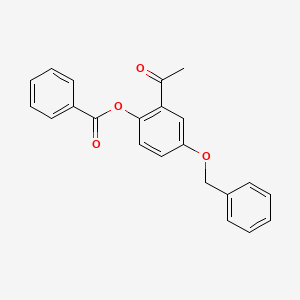
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
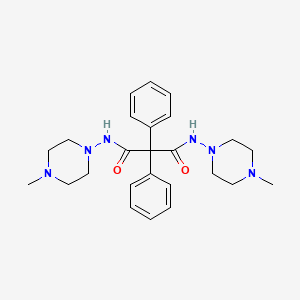

![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)
